6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of Isopropylidene Intermediates
The reaction begins with the condensation of 2-aminopyridine derivatives with isopropylidene methoxymethylenemalonate. For 6-chloro derivatives, 2-amino-6-chloropyridine serves as the starting material. The intermediate undergoes thermal cyclization at elevated temperatures (260°C in diphenyl ether), followed by decarboxylation to yield the pyrido[3,4-d]pyrimidin-4-one core.
Key Reaction Conditions
-
Temperature: 260°C
-
Solvent: Diphenyl ether
-
Time: 10 minutes
-
Yield: 60–70% (estimated for analogous bromo derivatives)
Halogenation via N-Halosuccinimide
Post-cyclization, chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) in carbon tetrachloride under reflux. This electrophilic substitution targets the pyridine ring’s meta position relative to the nitrogen atom.
Optimization Insights
-
Prolonged reflux (>30 minutes) risks over-halogenation.
-
Solvent choice (CCl4) ensures compatibility with NCS.
Sodium Acetate-Catalyzed Condensation
A scalable and mild method employs 3-aminopyridine-4-carboxylic acid derivatives and amidine compounds in the presence of sodium acetate. This one-pot synthesis avoids high temperatures and multi-step sequences.
Reaction Mechanism
Sodium acetate acts as a nucleophilic catalyst, facilitating the condensation between the carboxylic acid and amidine. The mechanism involves:
-
Activation : Deprotonation of the carboxylic acid by sodium acetate.
-
Nucleophilic Attack : Amidines attack the activated carbonyl group.
-
Cyclization : Intramolecular dehydration forms the pyrimidinone ring.
Representative Procedure
Advantages Over Traditional Routes
-
Mild Conditions : Avoids pressurized ammonolysis required in earlier methods.
-
Scalability : Simplified workup (filtration and recrystallization) enables industrial adaptation.
Comparative Analysis of Methods
Side Reactions and Byproduct Mitigation
Competing Cycloadditions
In thermal cyclization, N-(2-pyridyl)iminoketenes may undergo "head-to-tail" [4+2] cycloaddition, producing 1,8-naphthyridin-4-ones. Strategies to suppress this include:
-
Solvent Optimization : Diphenyl ether enhances cyclization over dimerization.
-
Short Reaction Times : Limiting exposure to high temperatures.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic displacement with amines, alkoxides, and thiols under basic conditions. This reaction is pivotal for synthesizing derivatives with modified biological activities.
Table 1: Substitution Reactions with Amines
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing pyrimidinone ring activates the chlorine atom toward nucleophilic attack. Substituents at position 2 (e.g., methyl groups) enhance reactivity by further polarizing the C-Cl bond .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.
Table 2: Suzuki-Miyaura Coupling Examples
Key Observation :
Electron-rich boronic acids exhibit higher coupling efficiency due to improved transmetallation kinetics .
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form polycyclic frameworks. For example, treatment with triethyl orthoformate under acidic conditions yields fused pyrido-pyrimidine derivatives.
Example :
-
Gould-Jacobs Cyclization : Reacting 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one with diethyl ethoxymethylenemalonate generates tricyclic structures with potential kinase inhibitory activity .
Halogen Exchange Reactions
The chlorine atom can be replaced by other halogens (e.g., bromine, iodine) using halogen-exchange reagents.
Example :
-
Treatment with POBr₃ in toluene at 110°C affords 6-bromopyrido[3,4-d]pyrimidin-4-one, a versatile intermediate for further functionalization .
Oxidation and Reduction
While the pyrimidinone ring is generally stable, the methyl group (if present at position 2) can be oxidized to a carboxylic acid using KMnO₄. Conversely, the carbonyl group at position 4 is resistant to reduction under standard conditions .
Table 3: Bioactive Derivatives
| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 6-(3,4-Dimethoxyphenyl) | MPS1 Kinase | 12 nM | |
| 6-(4-Fluorophenyl) | CDK2 | 480 nM |
Structural Insights :
The pyrido[3,4-d]pyrimidine core provides optimal geometry for ATP-binding pocket interactions in kinases, while substituents at position 6 modulate selectivity and metabolic stability .
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a wide range of biological activities:
Anticancer Activity
Recent studies highlight the anticancer potential of pyridopyrimidine derivatives. For instance, derivatives of 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Case Study:
A study evaluated the cytotoxicity of several pyrido[3,4-d]pyrimidine derivatives, including 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one, against human cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
Research demonstrated that specific derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Enzyme Inhibition
6-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one acts as an inhibitor for several important enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial in cancer therapy.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibitor | |
| Cyclin-dependent Kinase 4 | Non-competitive Inhibitor |
Therapeutic Applications
Given its diverse biological activities, 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one has several therapeutic applications:
Cancer Therapy
Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent that could be used alone or in combination with other drugs to enhance efficacy while reducing side effects.
Antimicrobial Treatments
The compound's ability to combat bacterial infections positions it as a promising candidate in the development of new antimicrobial agents.
Neurological Disorders
Some derivatives have shown potential in treating neurological disorders through their action on neurotransmitter systems.
Wirkmechanismus
Sodium nitrite exerts its effects through the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is produced from sodium nitrite through a series of chemical reactions, including the reduction of nitrite to nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrido[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Structural Differences and Antitumor Activity
- 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: This analog (IC₅₀ = 11 µM against MCF-7 cells) highlights the importance of aryl substituents (e.g., 4-nitrobenzylideneamino group) for antitumor activity .
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one :
While structurally similar to the target compound, the pyrazole ring in this analog reduces planarity, altering binding modes in kinase assays .
Xanthine Oxidase Inhibition
- Pyrazolo-thiazolo-pyrimidin-4-ones (e.g., 3b and 3g) exhibit IC₅₀ values comparable to allopurinol, emphasizing the role of fused thiazole rings in enhancing enzyme inhibition .
Quinazolin-4-one and Other Heterocyclic Analogs
- Quinazolin-4-ones: 2-Substituted quinazolin-4-ones (e.g., 2-trifluoromethyl-3H-quinazolin-4-one) demonstrate CK2 inhibition, but their larger aromatic systems increase hydrophobicity compared to pyrido-pyrimidinones .
- Thieno[2,3-d]pyrimidin-4-one: Replacement of pyridine with thiophene enhances electrophilicity, improving reactivity in nucleophilic substitutions but reducing metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one, and how can purity be validated?
- Synthesis Methods :
- The compound can be synthesized via tandem aza-Wittig and annulation reactions using iminophosphoranes, aromatic isocyanates, and substituted phenols, achieving yields of 52–98% .
- Key intermediates : Optimize reaction conditions (e.g., solvent, temperature) to minimize by-products. For example, iminophosphorane intermediates require inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purity Verification :
- Use spectroscopic techniques : IR for functional group analysis, H/C NMR for structural elucidation, and MS for molecular weight confirmation .
- Elemental analysis or X-ray diffraction for crystalline purity validation (e.g., single-crystal X-ray studies for absolute configuration determination) .
Q. What analytical techniques are critical for characterizing 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives?
- Structural Characterization :
- Nuclear Magnetic Resonance (NMR) : Assign protons and carbons using H NMR (7.5–8.5 ppm for aromatic protons) and C NMR (150–160 ppm for pyrimidinone carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] for CHClNO: calculated 212.0122) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and a C18 column to quantify impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in a dry, cool environment (2–8°C) to prevent degradation .
- Waste Disposal :
- Segregate waste and consult certified agencies for disposal of halogenated organic compounds .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting enzymes like PDE5 or xanthine oxidase?
- In Silico Strategies :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to PDE5 (e.g., docking 6-benzyl derivatives into PDE5 catalytic sites) .
- ADMET Prediction : Employ tools like SwissADME to assess solubility (LogP < 5) and toxicity (e.g., Ames test predictions) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Reconciliation Workflow :
Standardize Assays : Use consistent enzyme sources (e.g., recombinant human xanthine oxidase for IC comparisons) .
Control Normalization : Include reference inhibitors (e.g., allopurinol for xanthine oxidase studies) to calibrate activity measurements .
Meta-Analysis : Compare substituent effects (e.g., 4-chloro vs. 2-hydroxy groups) on IC trends to identify structural determinants .
Q. What strategies optimize electrophilic cyclization reactions for modifying the pyridopyrimidinone core?
- Reaction Optimization :
- Conditions : Use p-methoxyphenyltellurium trichloride as an electrophile in anhydrous dichloromethane at 0–5°C to achieve regioselective thiazoline annulation .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) and isolate products via column chromatography .
- Yield Improvement : Pre-purify starting materials (e.g., 6-methylthio intermediates) to >95% purity to reduce side reactions .
Q. How do structural modifications influence the compound’s inhibitory potency against xanthine oxidase?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Modification | IC (nM) | Reference |
|---|---|---|---|
| 6-position | 4-Chloro-2-hydroxy-5-methylphenyl | 90 (comparable to allopurinol) | |
| 3-position | Amino group | 120 |
- Key Trends : Bulky hydrophobic groups at the 6-position enhance binding to xanthine oxidase’s active site .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
